[1-(2-Bromobenzyl)piperidin-3-yl](piperidin-1-yl)methanone
Description
1-(2-Bromobenzyl)piperidin-3-ylmethanone is a bis-piperidinyl methanone derivative featuring a 2-bromobenzyl substituent on the piperidin-3-yl moiety. Its molecular formula is C₁₈H₂₃BrN₂O, with a molecular weight of 363.3 g/mol. The compound’s structure comprises two piperidine rings connected via a ketone group, with the 2-bromobenzyl group introducing steric bulk and electronic effects due to the electron-withdrawing bromine atom.
Properties
Molecular Formula |
C18H25BrN2O |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[1-[(2-bromophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O/c19-17-9-3-2-7-15(17)13-20-10-6-8-16(14-20)18(22)21-11-4-1-5-12-21/h2-3,7,9,16H,1,4-6,8,10-14H2 |
InChI Key |
SHZMPDKQARDFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromobenzyl)piperidin-3-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromobenzyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 2-bromobenzyl chloride. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: The 2-bromobenzyl chloride is then reacted with piperidine to form 1-(2-bromobenzyl)piperidine. This step involves a nucleophilic substitution reaction where the piperidine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride.
Formation of the Final Compound: The final step involves the reaction of 1-(2-bromobenzyl)piperidine with piperidin-3-one under basic conditions to form 1-(2-Bromobenzyl)piperidin-3-ylmethanone. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(2-Bromobenzyl)piperidin-3-ylmethanone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)piperidin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block for synthesizing pharmacologically active agents. Its derivatives have shown potential in treating various neurological disorders, including:
- Anxiety Disorders : Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in anxiety regulation.
- Cognitive Enhancement : Some studies suggest that compounds with similar structures can improve cognitive functions, potentially aiding in conditions like Alzheimer's disease.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including:
- Bacterial Inhibition : Compounds structurally related to 1-(2-Bromobenzyl)piperidin-3-ylmethanone have demonstrated effective inhibition against gram-positive and gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values were reported as low as 0.22 mg/ml against sensitive strains.
Anticancer Properties
Research has indicated that piperidine derivatives can exhibit significant anticancer activity:
- In Vitro Studies : Compounds similar to 1-(2-Bromobenzyl)piperidin-3-ylmethanone have shown cytotoxic effects on various cancer cell lines, including glioma and breast cancer cells. These studies often highlight mechanisms involving apoptosis and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted on related piperidine compounds revealed their effectiveness against various bacterial strains. The results indicated that certain derivatives inhibited bacterial growth significantly, suggesting that 1-(2-Bromobenzyl)piperidin-3-ylmethanone could share similar properties.
Case Study 2: Neuropharmacological Effects
Research focusing on the neuropharmacological effects of piperidine derivatives demonstrated their ability to enhance cognitive functions in animal models. The studies utilized behavioral assays to assess improvements in memory and learning capabilities.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, in neurological research, it may interact with neurotransmitter receptors, influencing neuronal signaling and potentially offering therapeutic benefits.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomerism: (3-Bromophenyl)(piperidin-1-yl)methanone (C₁₂H₁₄BrNO, MW 268.15 g/mol) differs in the bromine position (3- vs. 2-bromo) and lacks the benzyl spacer. Target Compound: The 2-bromo substituent creates greater steric hindrance, which may impede interactions in biological systems or chemical reactions.
Functional Group Variations
- Nitro vs. Bromo Substituents: (3-Nitrophenyl)(piperidin-1-yl)methanone (C₁₂H₁₄N₂O₃, MW 234.25 g/mol) replaces bromine with a nitro group. The nitro group’s stronger electron-withdrawing nature increases electrophilicity, making this compound more reactive in reduction or substitution reactions compared to brominated analogs .
- The methoxy group provides electron-donating effects, contrasting with bromine’s electron-withdrawing nature .
Trifluoromethyl Derivatives
- Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone (C₁₂H₁₉F₃N₂O, MW 264.29 g/mol) features a trifluoromethyl group, which increases lipophilicity and metabolic stability. The compact trifluoromethyl group minimizes steric effects compared to the bulky 2-bromobenzyl group in the target compound .
Molecular Weight and Lipophilicity
The target compound’s higher molecular weight (363.3 g/mol) and benzyl group contribute to increased lipophilicity compared to simpler analogs like (3-bromophenyl)(piperidin-1-yl)methanone (268.15 g/mol). This may enhance blood-brain barrier penetration but could also reduce aqueous solubility .
Pharmacological Potential (Theoretical)
The bromine atom in the target compound could serve as a handle for further derivatization or radiolabeling in drug discovery .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-(2-Bromobenzyl)piperidin-3-ylmethanone | C₁₈H₂₃BrN₂O | 363.3 | 2-Bromobenzyl | High lipophilicity, steric hindrance |
| (3-Bromophenyl)(piperidin-1-yl)methanone | C₁₂H₁₄BrNO | 268.15 | 3-Bromophenyl | Lower steric hindrance, easier synthesis |
| (3-Nitrophenyl)(piperidin-1-yl)methanone | C₁₂H₁₄N₂O₃ | 234.25 | 3-Nitrophenyl | High electrophilicity, reactive nitro group |
| Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone | C₁₂H₁₉F₃N₂O | 264.29 | Trifluoromethyl | Enhanced metabolic stability |
Biological Activity
The compound 1-(2-Bromobenzyl)piperidin-3-ylmethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2-Bromobenzyl)piperidin-3-ylmethanone features a piperidine ring substituted with a 2-bromobenzyl group and an additional piperidine moiety. This unique configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Formula | C19H26BrN2O |
| Molecular Weight | 372.33 g/mol |
| IUPAC Name | 1-(2-Bromobenzyl)piperidin-3-ylmethanone |
| Solubility | Soluble in DMSO |
The proposed mechanism of action for 1-(2-Bromobenzyl)piperidin-3-ylmethanone involves its interaction with neurotransmitter receptors, particularly those associated with dopaminergic and serotonergic pathways. The bromobenzyl group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release and uptake.
- Signal Transduction : Interaction with G-protein coupled receptors (GPCRs) could modulate intracellular signaling pathways, affecting neuronal excitability and synaptic plasticity.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that compounds similar to 1-(2-Bromobenzyl)piperidin-3-ylmethanone exhibit significant antidepressant and anxiolytic properties. For instance, derivatives of piperidine have been shown to enhance serotonin levels in the synaptic cleft, thereby improving mood and reducing anxiety symptoms.
Anticancer Activity
Research has demonstrated that certain piperidine derivatives can inhibit cancer cell proliferation. In vitro studies indicate that 1-(2-Bromobenzyl)piperidin-3-ylmethanone may induce apoptosis in various cancer cell lines by activating caspase pathways.
Case Study: In Vitro Cytotoxicity
A study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 15 µM against breast cancer cells (MCF7). The compound's mechanism involved the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways.
Antimicrobial Properties
Emerging evidence suggests that 1-(2-Bromobenzyl)piperidin-3-ylmethanone exhibits antimicrobial activity against both bacterial and fungal strains. The compound demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
